molecular formula C13H18ClNO3 B14352414 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide CAS No. 90257-31-1

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide

Cat. No.: B14352414
CAS No.: 90257-31-1
M. Wt: 271.74 g/mol
InChI Key: BUSCZBPJQJNCPR-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide is an organic compound with the molecular formula C12H16ClNO3 It is characterized by the presence of a chloro, ethoxy, and methoxymethyl group attached to a phenyl ring, along with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide typically involves the reaction of 3-chloro-4-ethoxy-5-(methoxymethyl)aniline with propanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with signaling pathways involved in inflammation, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide can be compared with other similar compounds, such as:

    3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but lacks the ethoxy and methoxymethyl groups.

    N-(4-Ethoxyphenyl)propanamide: Similar structure but lacks the chloro and methoxymethyl groups.

    N-(4-Methoxymethylphenyl)propanamide: Similar structure but lacks the chloro and ethoxy groups.

The presence of the chloro, ethoxy, and methoxymethyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from these similar compounds.

Properties

CAS No.

90257-31-1

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide

InChI

InChI=1S/C13H18ClNO3/c1-4-12(16)15-10-6-9(8-17-3)13(18-5-2)11(14)7-10/h6-7H,4-5,8H2,1-3H3,(H,15,16)

InChI Key

BUSCZBPJQJNCPR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C(=C1)Cl)OCC)COC

Origin of Product

United States

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